![molecular formula C17H22N4O B2708295 3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034265-76-2](/img/structure/B2708295.png)
3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s part of a series of compounds that have been studied for their potential as Core Protein Allosteric Modulators (CpAMs) for the inhibition of Hepatitis B Virus .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It’s known that these compounds can effectively inhibit a broad range of nucleos(t)ide-resistant Hepatitis B Virus variants .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Synthesis of Pyrazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyrimidine Derivatives : Incorporating thiazolo[3,2-a]benzimidazole moieties, these derivatives were synthesized and demonstrated moderate antibacterial and antifungal effects. The process involves reactions of dimethylamino-substituted enaminones with various nucleophiles, showcasing the compound's utility in generating biologically active heterocycles (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Generation of Structurally Diverse Libraries : Utilizing a ketonic Mannich base derived from acetylthiophene, a wide array of dithiocarbamates, thioethers, and various N- and C-alkylated compounds were synthesized. This illustrates the compound's versatility as a precursor for synthesizing a structurally diverse chemical library, with potential implications in drug discovery and materials science (Roman, 2013).
Antimicrobial and Antifungal Activities
- Synthesis of Pyrazole and Pyridine Derivatives : Compounds derived from the reaction of dimethylaminomethylene-substituted heterocycles demonstrated significant antioxidant, antitumor, and antimicrobial activities. This underscores the therapeutic potential of these compounds in treating infections and cancer (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Supramolecular Chemistry and Material Science
- Formation of Multi-component Molecular Solids : The interaction of tetrafluoroterephthalic acid with a series of N-containing heterocycles, including pyrazines and pyrimidines, resulted in novel crystals. These structures are stabilized by strong hydrogen bonds and weak intermolecular interactions, highlighting the potential use of similar compounds in the design of advanced materials with specific supramolecular architectures (Wang, Hu, Wang, Liu, & Huang, 2014).
Antitumor Activities
- Synthesis of Benzothiazole- and Benzimidazole-Based Heterocycles : Demonstrating the utility of enaminosulfones as building blocks, novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized. These compounds, showing high antifungal and antibacterial activities, underline the compound's significance in developing new therapeutic agents (Dawood, 2005).
Mechanism of Action
properties
IUPAC Name |
3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20(2)15-7-5-6-13(10-15)17(22)18-11-14-12-19-21-9-4-3-8-16(14)21/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFZGBBHONPBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=C3CCCCN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708212.png)
![4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride](/img/structure/B2708213.png)
![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)

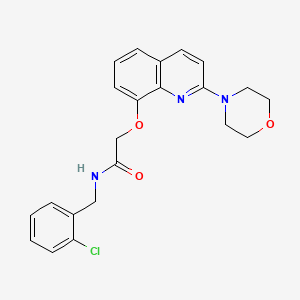

![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)
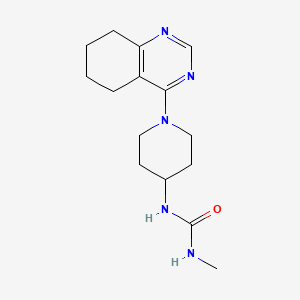
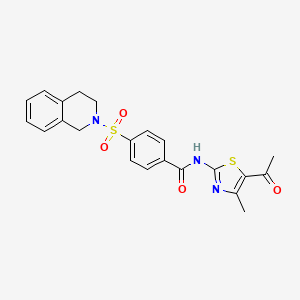
![6-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinazolin-4-amine](/img/structure/B2708227.png)
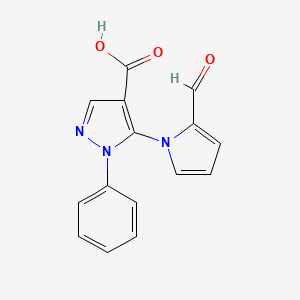
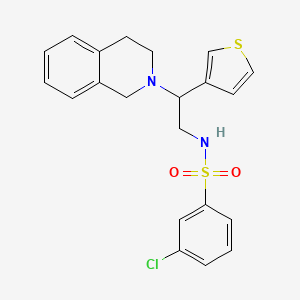
![1-[2-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2708231.png)
